molecular formula C8H9NO4S B1303562 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 90222-81-4

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B1303562
CAS No.: 90222-81-4
M. Wt: 215.23 g/mol
InChI Key: OAMPULWQGDEOHG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with the molecular formula C8H9NO4S. It is a derivative of benzodioxine, featuring a sulfonamide group attached to the 6th position of the benzodioxine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides. For instance, one common method involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield N-alkyl or N-aralkyl derivatives of this compound .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes, such as cholinesterase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing the normal substrate from accessing the site. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinesterase inhibitors are used to manage symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its benzodioxine core structure, which imparts distinct chemical and biological properties compared to other sulfonamides. Its potential therapeutic applications, particularly in neurodegenerative diseases, further distinguish it from more traditional sulfonamide antibiotics .

Biological Activity

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzodioxine core combined with a sulfonamide group , which is crucial for its pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Benzodioxine Core : The initial step often includes the reaction of 1,4-benzodioxane derivatives with sulfonyl chlorides.
  • Substitution Reactions : Following the formation of the core, various alkyl or aryl groups can be introduced to enhance biological activity.

The general synthetic pathway can be summarized as follows:

Benzodioxane+Sulfonyl Chloride2 3 Dihydro 1 4 benzodioxine 6 sulfonamide\text{Benzodioxane}+\text{Sulfonyl Chloride}\rightarrow \text{2 3 Dihydro 1 4 benzodioxine 6 sulfonamide}

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

  • Acetylcholinesterase (AChE) : Important in Alzheimer's disease management, this compound has shown promising inhibition rates.
  • α-Glucosidase : Relevant for diabetes treatment, it inhibits the enzyme involved in carbohydrate metabolism.

The inhibition rates and IC50 values for these enzymes have been documented in various studies:

EnzymeIC50 Value (nM)Reference
Acetylcholinesterase119
α-Glucosidase8.0

Antimicrobial and Antifungal Activity

In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness was evaluated through standard antimicrobial assays:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Results indicated that certain derivatives of the compound possess low MIC values, suggesting strong antibacterial activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The sulfonamide group allows for hydrogen bonding with active sites on enzymes like AChE and α-glucosidase.
  • Hydrophobic Interactions : The benzodioxine structure facilitates interactions with hydrophobic pockets within proteins.

Study 1: Synthesis and Biological Screening

A study conducted by Irshad et al. synthesized a series of sulfonamides incorporating the benzodioxane moiety. The biological screening revealed significant inhibition of AChE and α-glucosidase activities, supporting the potential therapeutic applications in neurodegenerative diseases and diabetes management .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to target enzymes. These studies indicated that specific amino acid residues within the active sites are crucial for binding affinity and subsequent inhibition .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPULWQGDEOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377852
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90222-81-4
Record name 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90222-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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